molecular formula C11H21N5O B1475796 2-(3-azidoazetidin-1-yl)-N,N-dipropylacetamide CAS No. 2098122-05-3

2-(3-azidoazetidin-1-yl)-N,N-dipropylacetamide

Cat. No. B1475796
CAS RN: 2098122-05-3
M. Wt: 239.32 g/mol
InChI Key: PIAKTJNLVNSYQU-UHFFFAOYSA-N
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Description

2-(3-azidoazetidin-1-yl)-N,N-dipropylacetamide (3AA), also known as N-azidoacetyl-N-dipropyl-2-azetidinone, is an azidoacetamide derivative of the azetidinone family. As a member of the azetidinone family, it contains a six-membered ring with three nitrogen atoms. 3AA has been studied extensively in laboratory experiments for its potential applications in a variety of fields, including biochemistry, medicinal chemistry, and materials science.

Scientific Research Applications

Azetidinone Derivatives and Chemical Transformations

  • Chemical Transformations and Potential Drug Candidates : Research on azetidinone derivatives, such as the study by Boros et al., explores the regioselective reactions leading to the cleavage of the azetidinone ring and the formation of new aziridine rings. These transformations are crucial for synthesizing potential drug candidates, highlighting azetidinones' role in developing inhibitors for enzymes like carboxypeptidase A (Boros et al., 2006).

  • Enzyme Resolution in Drug Synthesis : The asymmetric synthesis of specific inhibitors, as discussed by Cvetovich et al., utilizes key intermediates derived from azetidinone chemistry. This approach underscores the significance of azetidinone derivatives in synthesizing complex molecules with pharmaceutical applications, particularly in creating inhibitors for human leukocyte elastase (Cvetovich et al., 1996).

  • Anticonvulsant Activity of Azetidinone Derivatives : Singh et al. demonstrated that certain azetidinone derivatives exhibit significant anticonvulsant activity. This finding is crucial for developing new therapeutic agents against epilepsy and other seizure disorders, indicating the potential of azetidinones in neuropsychiatric drug development (Singh, Siddiqui, & Pandeya, 1994).

  • Antimicrobial and Antibacterial Activities : The modification of sulfazecin to produce azetidinone-1-sulfonic acid derivatives showcases the exploration of azetidinones for enhancing antibacterial activity against Gram-negative bacteria, including Pseudomonas aeruginosa. This research direction is vital for addressing antibiotic resistance and developing new antimicrobial agents (Sendai et al., 1985).

  • Antitubercular Agents : Thomas et al. focused on designing azetidinone analogues incorporating 1, 2, 4-triazole for antitubercular activity. This approach, involving in silico designing and molecular docking, signifies the role of azetidinone derivatives in combating tuberculosis, a critical public health challenge (Thomas, George, & Harindran, 2014).

properties

IUPAC Name

2-(3-azidoazetidin-1-yl)-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O/c1-3-5-16(6-4-2)11(17)9-15-7-10(8-15)13-14-12/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAKTJNLVNSYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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